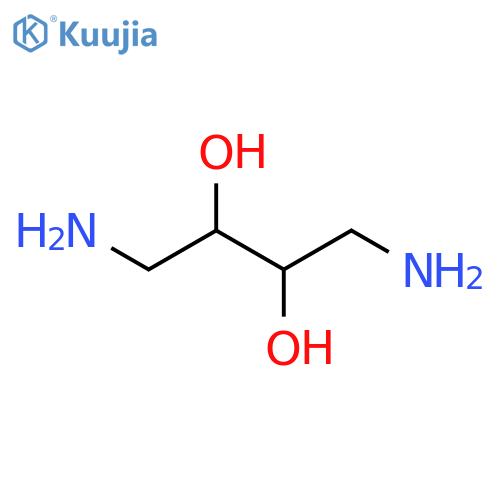Cas no 32798-38-2 (1,4-diaminobutane-2,3-diol)

1,4-diaminobutane-2,3-diol structure
商品名:1,4-diaminobutane-2,3-diol
CAS番号:32798-38-2
MF:C4H12N2O2
メガワット:120.150280952454
MDL:MFCD19203258
CID:1453252
PubChem ID:4140858
1,4-diaminobutane-2,3-diol 化学的及び物理的性質
名前と識別子
-
- 2,3-Butanediol, 1,4-diamino-
- 1,4-Diamino-2,3-dihydroxybutane
- 1,4-diaminobutane-2,3-diol
-
- MDL: MFCD19203258
- インチ: 1S/C4H12N2O2/c5-1-3(7)4(8)2-6/h3-4,7-8H,1-2,5-6H2
- InChIKey: HYXRUUHQXNAFAJ-UHFFFAOYSA-N
- ほほえんだ: NCC(C(CN)O)O
じっけんとくせい
- 密度みつど: 1.230±0.06 g/cm3(Predicted)
- ゆうかいてん: 180 °C (sublm)
- ふってん: 327.2±37.0 °C(Predicted)
- 酸性度係数(pKa): 11.74±0.35(Predicted)
1,4-diaminobutane-2,3-diol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2008243-0.5g |
1,4-diaminobutane-2,3-diol |
32798-38-2 | 0.5g |
$809.0 | 2023-09-16 | ||
| Enamine | EN300-2008243-10.0g |
1,4-diaminobutane-2,3-diol |
32798-38-2 | 10g |
$3622.0 | 2023-06-02 | ||
| Enamine | EN300-2008243-5.0g |
1,4-diaminobutane-2,3-diol |
32798-38-2 | 5g |
$2443.0 | 2023-06-02 | ||
| Enamine | EN300-2008243-0.25g |
1,4-diaminobutane-2,3-diol |
32798-38-2 | 0.25g |
$774.0 | 2023-09-16 | ||
| Enamine | EN300-2008243-10g |
1,4-diaminobutane-2,3-diol |
32798-38-2 | 10g |
$3622.0 | 2023-09-16 | ||
| Enamine | EN300-2008243-5g |
1,4-diaminobutane-2,3-diol |
32798-38-2 | 5g |
$2443.0 | 2023-09-16 | ||
| Enamine | EN300-2008243-0.05g |
1,4-diaminobutane-2,3-diol |
32798-38-2 | 0.05g |
$707.0 | 2023-09-16 | ||
| Enamine | EN300-2008243-0.1g |
1,4-diaminobutane-2,3-diol |
32798-38-2 | 0.1g |
$741.0 | 2023-09-16 | ||
| Enamine | EN300-2008243-1g |
1,4-diaminobutane-2,3-diol |
32798-38-2 | 1g |
$842.0 | 2023-09-16 | ||
| Enamine | EN300-2008243-1.0g |
1,4-diaminobutane-2,3-diol |
32798-38-2 | 1g |
$842.0 | 2023-06-02 |
1,4-diaminobutane-2,3-diol 関連文献
-
Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
-
Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
-
N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620
32798-38-2 (1,4-diaminobutane-2,3-diol) 関連製品
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)
- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)
- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)
- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)
- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)
- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)
- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)
- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
推奨される供給者
Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量
